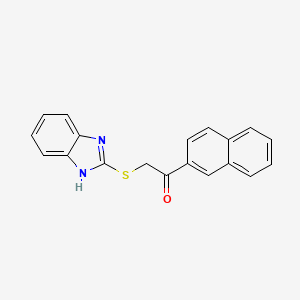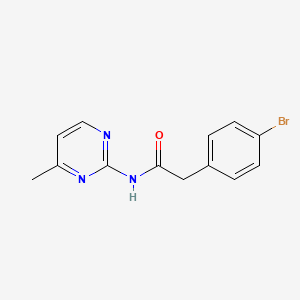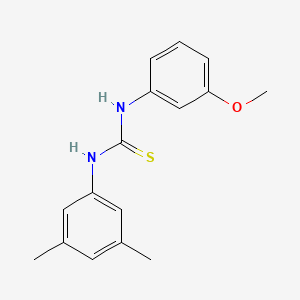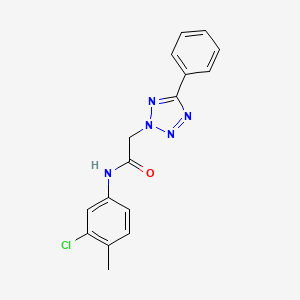
2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone is a chemical compound that belongs to the class of benzimidazole derivatives. It is a yellow powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and agriculture.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit angiogenesis. It has also been found to have anti-inflammatory and antioxidant properties. In animal studies, this compound has been shown to reduce tumor growth and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Another advantage is its fluorescent properties, which make it useful as a probe for the detection of metal ions. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research on 2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interaction with other molecules. Finally, the development of new formulations and delivery methods for this compound could improve its efficacy and reduce its toxicity.
In conclusion, 2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone is a chemical compound that has potential applications in various fields, including pharmaceuticals, materials science, and agriculture. Its anticancer activity, fluorescent properties, and anti-inflammatory and antioxidant properties make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone involves the reaction of 2-naphthylamine and 2-mercaptobenzimidazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is obtained as a yellow solid after purification by recrystallization.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone has been extensively studied for its potential applications in various fields. In pharmaceutical research, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions. In agriculture, it has been tested for its potential as a fungicide and insecticide.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-18(15-10-9-13-5-1-2-6-14(13)11-15)12-23-19-20-16-7-3-4-8-17(16)21-19/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTITYOSPYISUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)


![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)

![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)
![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)

![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)